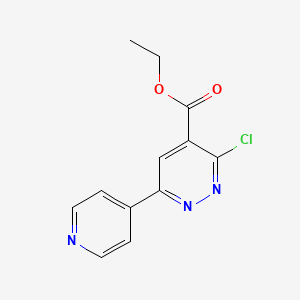
3-Cyclobutylpiperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. The cyclobutyl group attached to the piperidine ring enhances its chemical properties and potential applications. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylpiperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclobutylamine with 1,5-dibromopentane under basic conditions to form the piperidine ring. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclobutylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclobutyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
3-Cyclobutylpiperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-Cyclobutylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, depending on its structure and functional groups. It may modulate neurotransmitter release or inhibit enzyme activity, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its piperidine core plays a crucial role in its activity.
Comparaison Avec Des Composés Similaires
Piperidine: A simpler structure without the cyclobutyl group, widely used in medicinal chemistry.
Cyclohexylpiperidine: Similar structure with a cyclohexyl group instead of cyclobutyl, used in different applications.
N-Methylpiperidine: A methylated derivative with distinct chemical properties.
Uniqueness: 3-Cyclobutylpiperidine hydrochloride is unique due to the presence of the cyclobutyl group, which imparts specific steric and electronic effects
Propriétés
Formule moléculaire |
C9H18ClN |
|---|---|
Poids moléculaire |
175.70 g/mol |
Nom IUPAC |
3-cyclobutylpiperidine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-3-8(4-1)9-5-2-6-10-7-9;/h8-10H,1-7H2;1H |
Clé InChI |
KJVVXHZZBHUBJX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2CCCNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propan-2-yl (2S)-2-[[chloro-(4-nitrophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433485.png)
![tert-butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13433496.png)
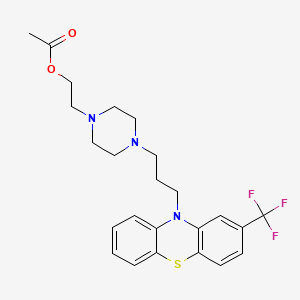
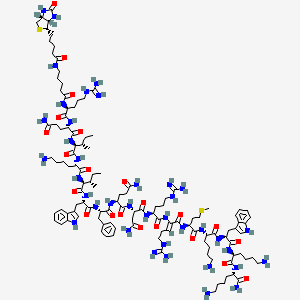
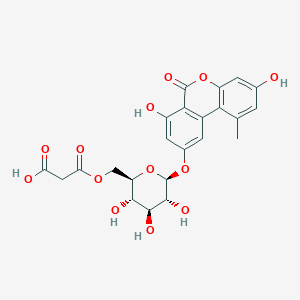
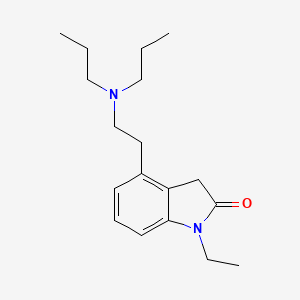
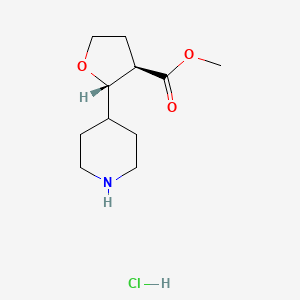
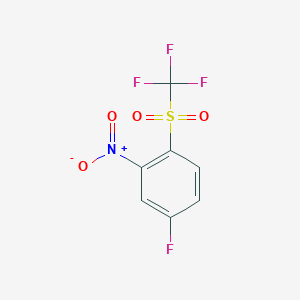
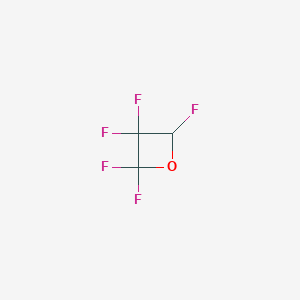
![3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13433530.png)
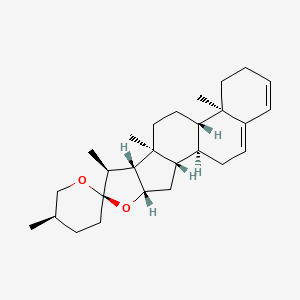
![Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate](/img/structure/B13433548.png)
